Sugiol

Overview

Description

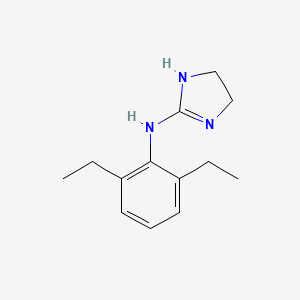

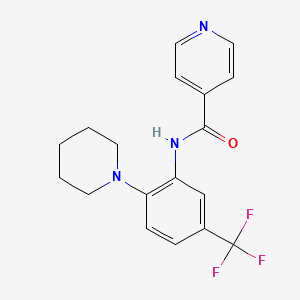

Sugiol is a phenolic abietane derivative of ferruginol and can be used as a biomarker for specific families of conifers . It is a naturally occurring phenolic diterpenoid . Diterpenoids are a group of secondary metabolites with 20 carbons . Sugiol has three six-membered rings, one of which is aromatic (ring C), and differs from ferruginol only by an addition of an oxo group bound to ring B .

Synthesis Analysis

Sugiol is synthesized from the precursor molecule geranylgeranyl pyrophosphate (GGPP) . GGPP’s hydrocarbon backbone can be rearranged into different structures that may be further rearranged or added to in order to create precursors for different families of diterpenoid compounds .Molecular Structure Analysis

The molecular formula of Sugiol is C20H28O2 . It has a molar mass of 300.442 g/mol . The IUPAC name of Sugiol is (4aS,10aS)-6-Hydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one .Chemical Reactions Analysis

Sugiol has demonstrated anti-tumor, anti-microbial, antioxidant, and anti-viral activities . It has been shown to inhibit the oncogenic protein STAT3, which is constitutively on in malignant tumors . Sugiol directly inhibits the enzyme transketolase, leading to a build-up of reactive oxygen species (ROS) and stress-induced cell death .Physical And Chemical Properties Analysis

Sugiol has a molecular weight of 300.4 g/mol . It is an abietane diterpenoid, a carbotricyclic compound, a meroterpenoid, a member of phenols, and a cyclic terpene ketone .Scientific Research Applications

-

Biomarker for Specific Families of Conifers

- Summary : Sugiol is a phenolic abietane derivative of ferruginol and can be used as a biomarker for specific families of conifers . The presence of sugiol can be used to identify the Cupressaceae s.1., podocarpaceae, and Araucariaceae families of conifers .

- Methods : The polar terpenoids are among the most resistant molecules to degradation besides n-alkanes and fatty acids, affording them high viability as biomarkers due to their longevity in the sedimentary record .

- Results : Significant amounts of sugiol have been detected in fossil wood dated to the Eocene and Miocene periods, as well as a sample of Protopodocarpoxylon dated to the middle Jurassic .

-

Anti-Tumor Activity

- Summary : Sugiol has demonstrated anti-tumor activities . It has been shown to inhibit the oncogenic protein STAT3, which is constitutively on in malignant tumors .

- Methods : Sugiol directly inhibits the enzyme transketolase, leading to a build-up of reactive oxygen species (ROS) and stress-induced cell death . Reactive oxygen species are highly reactive and can damage cellular mechanisms by oxidizing critical molecules .

- Results : Sugiol downregulates inflammatory genes such as NF-κB, COX-2, TNF-alpha, IL-1beta, and IL-6 .

-

Gastric Cancer Cell Proliferation Inhibition

- Summary : Sugiol, a natural compound with anticancer properties, has shown promise in various cancer types, but its potential in preventing gastric cancer remains uncertain .

- Methods : In this study, the inhibitory effect of sugiol on human gastric cancer cell proliferation was examined . The chemo-preventive potential of sugiol was assessed via an MTT assay and the induction of oxidative stress was confirmed using the H2DCFDA fluorescent dye .

- Results : Treatment with sugiol at concentrations higher than 25 µM for 24 h resulted in an increase in intracellular levels of reactive oxygen species (ROS). This elevation of ROS levels inhibited cell-cycle progression and induced cell-cycle arrest at the G1 phase . Sugiol reduces the viability and proliferation of SNU-5 cells in a dose-dependent manner .

-

Antimicrobial Properties

- Summary : Sugiol has demonstrated antimicrobial activities . It can help to decelerate biodegradation of itself and other natural products by decreasing microbe driven breakdown .

- Methods : The antimicrobial properties of Sugiol are attributed to its ability to damage cellular mechanisms by oxidizing critical molecules .

- Results : Sugiol’s antimicrobial properties could potentially be used in the preservation of certain materials, as it was found to be more abundant in less oxidized samples .

-

Anti-Viral Activities

- Summary : Sugiol has demonstrated anti-viral activities . It has been shown to prevent virus triggered cytopathic effects as a result of H1N1 in MDCK cells for up to 72 hours .

- Methods : The anti-viral properties of Sugiol are attributed to its ability to inhibit the replication of the virus, thereby preventing the virus from causing damage to the host cells .

- Results : Sugiol’s anti-viral properties could potentially be used in the treatment of viral infections .

-

Inhibition of Cervical Cancer Cells

- Summary : Sugiol, a major component of Metasequoia glyptostroboides extract, has been found to significantly inhibit the growth of cervical cancer cells .

- Methods : The inhibitory effect of Sugiol on cervical cancer cells is attributed to its ability to activate the intrinsic apoptosis pathway .

- Results : Sugiol’s ability to inhibit the growth of cervical cancer cells highlights its potential as a therapeutic agent in the treatment of cervical cancer .

Safety And Hazards

properties

IUPAC Name |

(4aS,10aS)-6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-12(2)13-9-14-15(10-16(13)21)20(5)8-6-7-19(3,4)18(20)11-17(14)22/h9-10,12,18,21H,6-8,11H2,1-5H3/t18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEHJNRNYPOFII-AZUAARDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)C(=O)CC3C2(CCCC3(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C=C2C(=C1)C(=O)C[C@@H]3[C@@]2(CCCC3(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965374 | |

| Record name | Sugiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sugiol | |

CAS RN |

511-05-7 | |

| Record name | Sugiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sugiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sugiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzamide](/img/structure/B1681098.png)

![N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B1681099.png)

![2-[[5-cyclohexyl-3-hydroxy-4-[[3-(1H-imidazol-5-yl)-2-[[3-phenyl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]propanoyl]amino]pentanoyl]amino]-N-(1,3-dihydroxy-2-methylpropan-2-yl)-3-methylpentanamide](/img/structure/B1681100.png)

![3,4,5-trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1681105.png)

![(R)-N-(2-(3-((3-hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B1681107.png)

![4-chloro-3-[(3R)-5-chloro-1-[(2,4-dimethoxyphenyl)methyl]-3-methyl-2-oxoindol-3-yl]-N-ethyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B1681113.png)

![5-[(3,5-Dibromo-2-hydroxyphenyl)methylene]-2-thioxo-1,3-diazolidin-4-one](/img/structure/B1681117.png)